3-Hydroxydecanoic acid

Catalog No.
S591447
CAS No.
5561-87-5
M.F
C10H20O3
M. Wt
188.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxydecanoic acid

CAS Number

5561-87-5

Product Name

3-Hydroxydecanoic acid

IUPAC Name

3-hydroxydecanoic acid

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)

InChI Key

FYSSBMZUBSBFJL-UHFFFAOYSA-N

SMILES

CCCCCCCC(CC(=O)O)O

Synonyms

3-HDA, 3-hydroxy-decanoic acid, 3-hydroxydecanoic acid, 3-hydroxydecanoic acid, (3R)-, beta-hydroxydecanoic acid, myrmicacin, myrmicacin monosodium (+-)-isomer, myrmicacin, (+-)-isomer, myrmicacin, (R)-isomer

Canonical SMILES

CCCCCCCC(CC(=O)O)O

3-Hydroxydecanoic acid is a β-hydroxycarboxylic acid characterized by a straight-chain fatty acid structure containing ten carbon atoms, with hydroxyl and carboxyl functional groups. It is also known as myrmicacin, named after the leaf-cutter ants in which it was first discovered. This compound has been identified in various biological systems, including royal jelly, and is of interest due to its potential herbicidal properties, which inhibit seed germination within ant nests .

Herbicidal Activity

Research suggests that myrmicacin acts as a herbicide by inhibiting seed germination. The exact mechanism is not fully understood, but it might involve disrupting plant hormone signaling or affecting metabolic processes essential for germination [].

Biological Roles

The presence of 3-hydroxydecanoic acid in various organisms, including fruit flies (Drosophila melanogaster) and the plant Arabidopsis thaliana, suggests potential roles in biological processes. However, specific functions in these organisms require further investigation [].

Occurrence and Properties

3-Hydroxydecanoic acid (3-HDA), also known as 3-hydroxycapric acid, is a naturally occurring fatty acid []. It exists in two forms: (R)-3-hydroxydecanoic acid and (S)-3-hydroxydecanoic acid, which are stereoisomers of each other []. While both forms exist in nature, (R)-3-HDA seems to be the more prevalent form []. 3-HDA has been identified in honey produced by honeybees (Apis mellifera) []. Beyond its natural occurrence, 3-HDA can also be synthesized in the laboratory [].

Research Applications

Biomarker Studies

3-HDA has been explored as a potential biomarker in various research areas. One study investigated its presence in the metabolite profiles of lactic acid bacteria found in grass silage []. Another study explored its potential as a biomarker for individual food intake in humans, where researchers used untargeted liquid chromatography-mass spectrometry (LC-MS) to analyze plasma samples []. These studies suggest that 3-HDA could be a valuable tool in research related to gut health and dietary patterns.

Typical of hydroxy fatty acids. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Oxidation: Converting the hydroxyl group into a carbonyl group, leading to the formation of ketones or aldehydes.
  • Reduction: The carboxylic acid group can be reduced to an alcohol, producing 3-hydroxydodecanol.

These reactions are essential for its application in synthetic chemistry and biochemistry .

The biological activity of 3-hydroxydecanoic acid includes:

  • Antimicrobial Properties: Exhibits inhibitory effects against various bacteria and fungi.
  • Herbicidal Activity: Prevents seed germination, particularly in the context of leaf-cutter ants' nests.
  • Metabolic Role: Serves as a metabolite in several organisms, including Escherichia coli, where it may influence cell division and growth .

3-Hydroxydecanoic acid can be synthesized through various methods:

  • Fermentation: Utilizing microbial fermentation processes, particularly with strains like Pseudomonas putida, which produce polyhydroxyalkanoates that include this compound as a monomer.
  • Chemical Synthesis: Through multi-step organic synthesis involving the reduction of decanoic acid or its derivatives.
  • Biocatalysis: Employing enzymes to catalyze the conversion of fatty acids into hydroxy fatty acids under mild conditions .

The applications of 3-hydroxydecanoic acid span various fields:

  • Bioplastics: Used as a monomer in the production of biodegradable polymers such as poly(3-hydroxyalkanoate).
  • Pharmaceuticals: Investigated for its potential use in drug formulations due to its biological activity.
  • Agriculture: Explored for use as a natural herbicide due to its ability to inhibit seed germination .

Interaction studies of 3-hydroxydecanoic acid focus on its effects on cellular processes and other compounds:

  • Cell Division Inhibition: Research indicates that it may inhibit mitosis in certain bacterial strains.
  • Synergistic Effects: When combined with other antimicrobial agents, it may enhance their efficacy against resistant strains of bacteria .

Several compounds share structural similarities with 3-hydroxydecanoic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
3-Hydroxydecanoic AcidStraight-chain fatty acid with hydroxyl groupFound in royal jelly; herbicidal properties
2-Hydroxydecanoic AcidHydroxyl group on the second carbonLess studied; fewer biological activities
Decanoic AcidSaturated fatty acid without hydroxyl groupCommonly used in food and cosmetic products
10-Hydroxydecenoic AcidUnsaturated fatty acid with hydroxyl groupKnown for specific applications in cosmetics

3-Hydroxydecanoic acid stands out due to its unique combination of biological activity and applications in both natural and synthetic contexts .

Native Biosynthetic Routes in Pseudomonas Species

RhlA-Mediated (R)-3-Hydroxyalkanoyloxy Alkanoic Acid (HAA) Synthesis

The RhlA synthase in Pseudomonas aeruginosa catalyzes the formation of HAAs from β-hydroxyacyl-acyl carrier protein (ACP) intermediates derived from fatty acid biosynthesis. Structural studies reveal RhlA's specificity for 10-carbon substrates, acting as a "molecular ruler" to ensure precise chain-length control. By truncating the rhamnolipid pathway through knockout of rhlB and rhlC, researchers achieved HAA accumulation at 18 g/L in engineered P. aeruginosa PAO1. GC-MS analysis confirmed that alkaline hydrolysis (0.5 M NaOH, 80°C, 2.5 h) converts HAAs to (R)-3HD with 95% purity.

Key enzymatic features of RhlA:

  • Substrate specificity: Km = 12.5 µM for β-hydroxydecanoyl-ACP
  • Product formation: 1.8 µmol/min/mg protein under optimal conditions
  • Regulatory interplay: Competes with FabA for β-hydroxyacyl-ACP intermediates

β-Oxidation Pathway Modifications for Enhanced Precursor Availability

Disruption of β-oxidation genes (fadA, fadB, fadE) in Pseudomonas spp. redirects carbon flux toward HAA synthesis by:

  • Preventing degradation of medium-chain fatty acids
  • Increasing intracellular β-hydroxyacyl-ACP pools
  • Reducing competing pathways for acyl-CoA derivatives

Strain optimization studies demonstrate that fadA knockout increases HAA titer by 240% compared to wild-type controls. However, incomplete β-oxidation in rat liver mitochondria produces racemic 3-hydroxy fatty acids (58% D-isomer), highlighting the need for stereochemical control in heterologous systems.

Heterologous Production in Engineered Escherichia coli Systems

PhaG Transacylase-Mediated Acyl Transfer Mechanisms

The phaG gene from Pseudomonas putida enables E. coli to produce 3HD from unrelated carbon sources by:

  • Converting β-hydroxydecanoyl-ACP to (R)-3-hydroxydecanoyl-CoA
  • Coupling with thioesterase II (TesB) for CoA cleavage

Comparative 3HD production in E. coli strains:

StrainCarbon Source3HD Titer (g/L)Yield (% CDW)
JM105 (pLZZGPp)Glucose1.23.0
JM105 (pLZZGPp + TesB)Fructose5.830.1
CH01 (ΔtesB)Glucose0.040.3

Data adapted from

Fructose enhances 3HD production 3-fold compared to glucose, attributed to increased NADPH availability for fatty acid biosynthesis. Triclosan (FabI inhibitor) further boosts titer by 40% through redirected acetyl-CoA flux.

Carbon Source Optimization for Extracellular Accumulation

Metabolic modeling reveals that C/N ratio modulation significantly impacts 3HD excretion:

  • Optimal C/N = 8:1 for minimal media
  • Glycerol co-feeding increases ATP yield by 22%
  • Dissolved oxygen >30% saturation prevents anaerobic byproduct formation

Extracellular 3HD concentrations reach 587 mg/L in fed-batch cultures using fructose pulse-feeding strategies.

CRISPR-Cas9 Strategies for Pathway Optimization in Pseudomonas aeruginosa

The pCasPA/pACRISPR system enables precise genome editing with >90% efficiency in P. aeruginosa through:

  • Cas9-mediated double-strand breaks
  • λ-Red recombination for markerless edits

Recent applications in 3HD biosynthesis:

  • rhlA promoter replacement with trc strong promoter: 3.2× increase in HAA production
  • fabI (enoyl-ACP reductase) knockdown: 41% longer fatty acid chains
  • phbC (PHA synthase) deletion: Redirects flux from polyhydroxyalkanoates to 3HD

Base editing via pnCasPA-BEC allows single-nucleotide modifications without DSBs:

  • C→T conversion efficiency = 78% in rhlA coding sequence
  • Enabled creation of thermal-stable RhlA variants (Tm +7.3°C)

Michael Addition-Diesters as Key Synthetic Intermediates

The cellulose-derived bicyclic ketone levoglucosenone (LGO) serves as a chiral building block for synthesizing 3-hydroxydecanoic acid derivatives. Michael addition reactions with diethyl malonate or ethyl cyanoacetate generate diastereomerically enriched intermediates, leveraging LGO’s inherent stereochemical bias. For instance, nickel(II) bis(2,4-pentanedionate)-catalyzed additions yield 4-substituted LGO derivatives with d-erythro configurations in >70% yields [2] [4]. This step establishes the C3 stereocenter critical for subsequent functionalization.

The diethyl malonate adduct undergoes saponification and decarboxylation to produce γ-hydroxymethyl-α,β-butenolide (HBO), a versatile lactone intermediate. Acidic hydrolysis of HBO derivatives enables precise control over the hydroxyl group’s spatial arrangement, directly influencing the final product’s enantiomeric excess [3] [4].

Baeyer-Villiger Oxidation for Stereochemical Control

Lipase-mediated Baeyer-Villiger oxidation converts LGO into stereochemically defined lactones, a pivotal step in 3-hydroxydecanoic acid synthesis. Candida antarctica lipase B (CAL-B) catalyzes the insertion of an oxygen atom adjacent to LGO’s ketone group, forming γ-hydroxymethyl-γ-butyrolactone (2H-HBO) with ≥83% conversion [3]. Solid buffers like potassium carbonate enhance enzymatic stability, enabling four-fold reductions in reaction time (from 8 to 2 hours) and enzyme loading (464 to 113 U mmol⁻¹) [3].

The reaction proceeds via a Criegee intermediate, where the lipase’s active site directs the peracid’s attack to ensure S-configuration retention [7]. Subsequent palladium-catalyzed hydrogenation of the α,β-unsaturated lactone saturates the double bond without epimerization, yielding (S)-γ-hydroxymethyl-γ-butyrolactone [3] [4].

Chemoenzymatic Strategies for (R)-Enantiomer Production

Cytochrome P450 monooxygenases enable enantioselective C-H activation in decanoic acid, producing (R)-3-hydroxydecanoic acid with >90% ee. CYP116B46 from Tepidiphilus thermophilus hydroxylates decanoic acid at the C5 position, followed by spontaneous lactonization to (R)-δ-decalactone [5]. Molecular docking reveals the enzyme’s binding pocket imposes steric constraints that favor R-configuration formation through pro-R hydrogen abstraction [5].

Complementary approaches employ Pseudomonas fluorescens lipase immobilized on amine-modified silica for kinetic resolution. Transesterification of racemic 3-hydroxy-3-phenylpropanonitrile in [BMIM]Cl-containing hexane achieves 79.5% enantiomeric excess for the (S)-enantiomer, demonstrating the method’s adaptability for fatty acid derivatives [8].

Cross-Metathesis Homologation Techniques for Chain Elongation

Grubbs II-catalyzed cross-metathesis extends aliphatic chains while preserving stereochemical integrity. Reacting LGO-derived allylic alcohols with hept-1-ene in cyclopentyl methyl ether (CPME) affords C10 analogs in 62% yield under optimized conditions [4]. Copper iodide additives suppress double-bond isomerization, maintaining E-selectivity >95% [4].

Table 1: Cross-Metathesis Performance Under Varied Conditions

Catalyst Loading (mol%)SolventAdditiveYield (%)
4.8 (syringe pump)CPMECuI62
10.0 (single portion)CH₂Cl₂None45

Physical Description

Solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

188.14124450 g/mol

Monoisotopic Mass

188.14124450 g/mol

Heavy Atom Count

13

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical solid

UNII

IGH24U4AMF

Related CAS

120659-40-7

Other CAS

14292-26-3
33044-91-6

Wikipedia

Myrmicacin

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-08-15
1. Z. Zheng et al. “Production of 3-hydroxydecanoic acid by recombinant Escherichia coli HB101 harboring phaG gene” Antonie Van Leeuwenhoek, vol. 85pp. 93-101, 20042. Q. Wang et al. “Engineering Bacteria for Production of Rhamnolipid as an Agent for Enhanced Oil Recovery” Biotechnology and Bioengineering, vol. 98pp. 842-853, 20073. P. Jones et al. “Improved Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry Method for Serum or Plasma Free 3-Hydroxy-Fatty Acids andIts Utility for the Study of Disorders of Mitochondrial Fatty Acid ß-Oxidation” Clinical Chemistry, vol. 46, pp. 149-155, 20004. P. Jones et al. “Accumulation of free 3-hydroxy fatty acids in the culture media of fibroblasts from patients deficient in long-chain l-3-hydroxyacyl-CoAdehydrogenase: a useful diagnostic aid” Clinical Chemistry, vol. 47(7) pp. 1190-1194, 2001

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